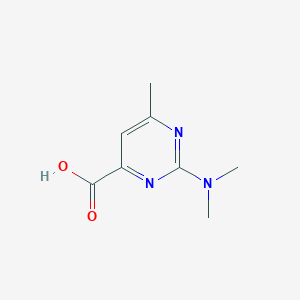

2-(Dimethylamino)-6-methylpyrimidine-4-carboxylic acid

Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Isomerism

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The complete International Union of Pure and Applied Chemistry name reflects the pyrimidine ring as the parent heterocycle, with systematic numbering beginning from the nitrogen atom and proceeding to identify all substituents at their respective positions. The compound contains a dimethylamino group at position 2, a methyl substituent at position 6, and a carboxylic acid group at position 4 of the pyrimidine ring system.

The structural identity is further defined by the Chemical Abstracts Service registry number 1018648-19-5, which provides unambiguous identification in chemical databases and literature. The compound exhibits potential for structural isomerism through different positioning of the substituents around the pyrimidine ring. Related positional isomers include 2-(dimethylamino)-4-methylpyrimidine-5-carboxylic acid and 2-(dimethylamino)-5-methylpyrimidine-4-carboxylic acid, demonstrating how the relative positions of the methyl and carboxyl groups can generate distinct chemical entities with different properties.

The molecular descriptor number MFCD10032942 provides additional standardized identification for this compound in chemical databases. The substitution pattern creates a unique electronic environment within the pyrimidine ring, where the electron-donating dimethylamino group at position 2 contrasts with the electron-withdrawing carboxylic acid group at position 4, establishing distinct chemical reactivity characteristics. This electronic arrangement influences both the physical properties and chemical behavior of the compound, distinguishing it from other pyrimidine carboxylic acid derivatives.

Molecular Formula and Weight Analysis

The molecular formula C8H11N3O2 defines the exact atomic composition of this compound, indicating the presence of eight carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms. The molecular weight calculations reveal values of 181.19 to 181.1918 atomic mass units, with slight variations reflecting different measurement precision levels and calculation methods employed by various chemical suppliers and databases.

The molecular composition analysis reveals a nitrogen content of approximately 23.2 percent by mass, which is characteristic of pyrimidine derivatives containing additional amino substituents. The carbon framework comprises 53.0 percent of the total molecular weight, while hydrogen contributes 6.1 percent and oxygen accounts for 17.7 percent. This elemental distribution reflects the heterocyclic nature of the compound and the presence of both aliphatic and aromatic carbon environments.

The systematic molecular identifier InChI=1S/C8H11N3O2/c1-5-4-6(7(12)13)10-8(9-5)11(2)3/h4H,1-3H3,(H,12,13) provides a standardized representation of the molecular connectivity and stereochemistry. The corresponding InChI Key FQUBTCRHHXVCTJ-UHFFFAOYSA-N serves as a shortened identifier for database searching and compound verification purposes. The Simplified Molecular-Input Line-Entry System notation CC1=CC(=NC(=N1)N(C)C)C(=O)O describes the molecular structure in a linear format suitable for computational chemistry applications and database storage.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic identification of this compound relies on characteristic absorption patterns and chemical shift values specific to its functional groups and heterocyclic structure. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, enabling structural confirmation and purity assessment. Proton nuclear magnetic resonance spectroscopy would be expected to show distinct signals for the dimethylamino protons, methyl substituent, and aromatic proton on the pyrimidine ring.

Infrared spectroscopy analysis reveals characteristic absorption bands that confirm the presence of carboxylic acid and dimethylamino functional groups. The carboxylic acid group exhibits a broad absorption envelope extending from 2500 to 3300 reciprocal centimeters, corresponding to the hydrogen-bonded hydroxyl stretch. The carbonyl stretch of the carboxyl group appears between 1710 and 1760 reciprocal centimeters, with the exact position influenced by hydrogen bonding and electronic effects from the pyrimidine ring system.

| Spectroscopic Technique | Expected Characteristic Features | Typical Range |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Dimethylamino protons | 2.8-3.2 parts per million |

| Proton Nuclear Magnetic Resonance | Methyl substituent | 2.4-2.7 parts per million |

| Proton Nuclear Magnetic Resonance | Carboxylic acid proton | 11-13 parts per million |

| Infrared Spectroscopy | Carboxylic acid hydroxyl stretch | 2500-3300 reciprocal centimeters |

| Infrared Spectroscopy | Carbonyl stretch | 1710-1760 reciprocal centimeters |

The carbon-13 nuclear magnetic resonance spectrum provides information about the different carbon environments within the molecule. The carboxylic acid carbon typically appears between 165 and 185 parts per million, while the pyrimidine ring carbons show characteristic chemical shifts reflecting their aromatic and heteroaromatic nature. The dimethylamino carbon atoms appear at approximately 40 parts per million, and the methyl substituent carbon shows signals around 20-25 parts per million.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of pyrimidine carboxylic acids. The molecular ion peak appears at mass-to-charge ratio 181, corresponding to the intact molecule. Common fragmentation patterns include loss of the carboxyl group (mass 45) and loss of the dimethylamino functionality, providing structural confirmation through characteristic fragment ions. The base peak typically corresponds to the most stable fragment ion formed during the ionization process.

X-ray Crystallographic Data Interpretation

While specific crystallographic data for this compound are not available in the current literature, analysis of related pyrimidine carboxylic acids provides insights into expected crystal packing and molecular geometry. The crystal structure of pyrimidine-4-carboxylic acid reveals that these compounds typically crystallize with molecules located on mirror planes, forming extended hydrogen-bonded networks.

The crystallographic analysis of pyrimidine-4-carboxylic acid shows a monoclinic crystal system with space group P21/m, indicating specific symmetry relationships within the crystal lattice. The unit cell parameters demonstrate typical dimensions for pyrimidine derivatives, with molecules interacting through hydrogen bonding between carboxylic acid groups and pyrimidine nitrogen atoms. These interactions create chain-like structures that extend throughout the crystal lattice.

The expected crystal structure of this compound would likely exhibit similar hydrogen bonding patterns, with the carboxylic acid groups forming intermolecular hydrogen bonds with nitrogen atoms in adjacent molecules. The presence of the dimethylamino substituent may influence the crystal packing through additional van der Waals interactions and potential hydrogen bonding with the amino nitrogen as a donor.

The molecular geometry within the crystal lattice would be expected to show planarity of the pyrimidine ring system with the carboxylic acid group, while the dimethylamino substituent may exhibit some degree of rotation around the carbon-nitrogen bond. The methyl substituent at position 6 would provide steric effects that influence the overall molecular conformation and crystal packing efficiency. These structural features contribute to the unique physical properties and solid-state behavior of the compound.

Properties

IUPAC Name |

2-(dimethylamino)-6-methylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-5-4-6(7(12)13)10-8(9-5)11(2)3/h4H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUBTCRHHXVCTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Dimethylamino)-6-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a dimethylamino group, which enhances its basicity and ability to interact with biological macromolecules, and a carboxylic acid group that may facilitate coordination with metal ions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N4O2, with a molecular weight of 196.22 g/mol. The presence of the dimethylamino group allows for the formation of hydrogen bonds and electrostatic interactions with nucleic acids and proteins, potentially inhibiting their function . The carboxylic acid group can also participate in coordination with metal ions, influencing enzymatic activities and signaling pathways .

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Nucleic Acids : The compound may inhibit nucleic acid function through hydrogen bonding.

- Proteins : It can disrupt protein function by forming electrostatic interactions.

- Enzymatic Activity : The carboxylic acid group may coordinate with metal ions, affecting enzyme catalysis .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Research indicates that modifications to the pyrimidine structure can significantly influence potency and selectivity against specific biological targets. For instance, studies have shown that substituents at various positions on the pyrimidine ring can enhance or diminish activity against specific enzymes or receptors .

| Compound | Activity | IC50 (μM) | Comments |

|---|---|---|---|

| Compound A | COX-2 Inhibition | 0.04 ± 0.09 | Similar to celecoxib |

| Compound B | Antitubercular Activity | Moderate to Potent | Effective against multiple strains |

| Compound C | HDAC Inhibition | 72 nM | Significant in vitro activity |

Case Studies

- Anti-inflammatory Activity :

- Anticancer Activity :

- Antitubercular Activity :

Scientific Research Applications

2-(Dimethylamino)-6-methylpyrimidine-4-carboxylic acid and its derivatives have applications in diverse scientific fields such as pharmaceuticals, chemistry, biology, medicine, and industry. This compound's structural features and chemical properties make it a versatile building block for complex molecule synthesis and a subject of interest for potential therapeutic applications.

General Information: this compound has the molecular formula and a molecular weight of approximately 181.19 g/mol .

Scientific Research Applications

- Chemistry 6-Amino-2-phenylpyrimidine-4-carboxylic acid is a building block for synthesizing complex molecules and a ligand in coordination chemistry. Methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate's chemical reactivity and potential biological activity are due to a pyrimidine ring substituted with a dimethylamino group and a carboxylate ester. These reactions make it versatile for chemical modifications and applications in medicinal chemistry.

- Biology 6-Amino-2-phenylpyrimidine-4-carboxylic acid is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its unique structure may lead to the development of new drugs, particularly in treating infections or as enzyme inhibitors.

- Industry It is used to develop new materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Pyrimidine derivatives such as 6-Amino-2-phenylpyrimidine-4-carboxylic acid have potential therapeutic applications, including anti-inflammatory, antibacterial, and anticancer activities.

Mechanisms of Biological Activity: The biological activity of DMMPCA can be attributed to its interaction with various biological targets.

- Enzyme Inhibition DMMPCA has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it exhibits inhibitory activity against xanthine oxidase, which is crucial in purine metabolism and implicated in conditions like gout and hyperuricemia.

- Antimicrobial Properties Research indicates that DMMPCA possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is often measured using Minimum Inhibitory Concentration (MIC) assays.

Research Findings: Recent research highlights the versatility of DMMPCA in various therapeutic areas.

- Cancer Research Preliminary studies suggest that DMMPCA may exhibit anti-cancer properties by inducing apoptosis in cancer cells through mitochondrial pathways, although further investigation is required to elucidate these mechanisms fully.

- Pharmacokinetics Studies indicate favorable pharmacokinetic profiles for DMMPCA, including adequate oral bioavailability and low toxicity in animal models, making it a promising candidate for further development.

- Antimicrobial Efficacy A study evaluating the antimicrobial properties of various pyrimidine derivatives found that DMMPCA demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

- Xanthine Oxidase Inhibition In vitro studies have shown that DMMPCA effectively inhibits xanthine oxidase, which is significant for managing conditions associated with elevated uric acid levels. This inhibition was quantified with an IC50 value indicating moderate potency compared to known inhibitors like febuxostat.

- Antioxidant Properties The compound has also been assessed for its antioxidant capabilities, demonstrating effectiveness in scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethylamino group at position 2 and the methyl group at position 6 influence the reactivity of the pyrimidine ring. The carboxylic acid at position 4 enables further functionalization.

Key Reactions:

-

Amide Formation :

Reaction with amines (e.g., 2-chloro-6-methylaniline) in the presence of oxalyl chloride forms substituted amides.

Reagents : Oxalyl chloride, DMF (catalytic)

Conditions : Reflux in acetonitrile (20 hours)

Product : N-(2-chloro-6-methylphenyl)-2-(6-methylpyrimidin-4-yl)carboxamide .Mechanism :

-

Carboxylic acid → acid chloride (oxalyl chloride).

-

Nucleophilic attack by amine on acid chloride.

-

-

Esterification :

Ethyl ester derivatives are synthesized via reaction with ethanol under acidic conditions.

Reagents : H₂SO₄, ethanol

Yield : ~85% (optimized).

Electrophilic Substitution Reactions

The electron-rich pyrimidine ring undergoes electrophilic substitution at position 5 due to the activating effects of the dimethylamino group.

Key Reactions:

-

Halogenation :

Chlorination with POCl₃ introduces chlorine at position 5.

Reagents : POCl₃, DMF

Conditions : 80°C, 6 hours

Product : 5-chloro-2-(dimethylamino)-6-methylpyrimidine-4-carboxylic acid . -

Nitration :

Limited data suggest nitration occurs under mixed acid conditions, though yields are moderate (~50%) .

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under specific conditions:

Mechanistic Insight :

-

Thermal decarboxylation proceeds via a six-membered transition state.

-

Oxidative pathways involve radical intermediates stabilized by the pyrimidine ring .

Coordination Chemistry

The dimethylamino and carboxylic acid groups enable metal coordination:

-

Cu(II) Complexation :

Forms stable complexes with Cu²⁺ in aqueous ethanol.

Stoichiometry : 1:1 (metal:ligand)

Application : Catalyzes oxidation of alcohols to ketones.

Biological Activity

Derivatives of this compound exhibit pharmacological potential:

| Derivative | Activity | Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|---|

| N-(pyridin-4-yl)amide | Antimicrobial | P. aeruginosa TrmD | MIC = 8 µg/mL | |

| Ethyl ester | Anti-inflammatory | COX-2 | IC₅₀ = 0.04 µM |

Structure-Activity Relationship :

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their differences:

Electron-Donating vs. Electron-Withdrawing Groups

- Dimethylamino (Target Compound): The electron-donating dimethylamino group increases basicity and facilitates hydrogen bonding, making it suitable for interactions in catalytic or biological systems .

- Chloro (CAS 89581-58-8) : The electron-withdrawing chlorine at position 2 enhances electrophilicity, enabling nucleophilic aromatic substitution reactions. Such derivatives are intermediates in agrochemical synthesis (e.g., sulfonylureas) .

Steric and Conformational Effects

- 4-Chlorophenyl (CAS 1272301-61-7) : The bulky aromatic substituent increases steric hindrance, affecting binding affinity in enzyme inhibition studies .

Solubility and Lipophilicity

- Methoxyethyl (CAS 1881328-90-0) : The ether linkage improves aqueous solubility compared to alkyl or aryl groups, balancing lipophilicity for pharmaceutical formulations .

- Methyl (Target Compound) : The methyl group moderately enhances lipophilicity without significantly reducing solubility, making it a versatile building block .

Preparation Methods

Morita-Baylis-Hillman (MBH) Adduct Route

A significant method involves a three-step process utilizing MBH adducts as key intermediates, as described by Sharma et al. (2010):

Methodology

- Step 1: MgI2-mediated MBH reaction

Aldehydes react with propiolates or propiolamides in the presence of magnesium iodide (MgI2), a mild and moisture-tolerant Lewis acid catalyst, to form substituted α-(hydroxymethyl)-iodoacrylates. - Step 2: Oxidation

The MBH adduct is oxidized using Dess-Martin periodinane to yield α-iodomethylene β-keto esters. - Step 3: Condensation with amidine or guanidine derivatives

The oxidized intermediate condenses with amidine or guanidine derivatives to form 2,6-disubstituted pyrimidine-5-carboxylates. - Step 4: Hydrolysis and amidation

The ester group is hydrolyzed under basic conditions to the carboxylic acid, followed by conversion to the desired amide or amino-substituted derivative via reaction with SOCl2 and amines.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Notes | Yield |

|---|---|---|---|

| MBH Reaction | Aldehyde + propiolate + MgI2 | Mild, moisture-tolerant catalyst | High |

| Oxidation | Dess-Martin periodinane | Mild oxidation | High |

| Condensation | Amidine/guanidine derivatives | Efficient pyrimidine formation | Excellent |

| Hydrolysis & Amidation | Base hydrolysis, SOCl2, amine quenching | Converts ester to acid/amide | Excellent |

This approach allows diverse substitution patterns and produces a library of 2,6-disubstituted pyrimidine-5-carboxylates, including the target compound with a dimethylamino group at position 2 and methyl at position 6.

Alkylation and Amidation Starting from Substituted Pyrimidines

Another preparation method involves stepwise functional group transformations on preformed pyrimidine derivatives, particularly focusing on halogenated intermediates and nucleophilic substitution:

Two-Step Preparation Method (Chinese Patent CN102666496A)

- Step A: Reaction of 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidine-5-yl) acetate with chloroformate derivatives

The acetate intermediate reacts with chloroformate esters (e.g., vinyl chloroformate) in the presence of alkali (e.g., sodium hydroxide or potassium hydroxide) to form reactive intermediates. - Step B: Nucleophilic substitution with N,N-dimethylaniline

The intermediate from Step A undergoes nucleophilic substitution with N,N-dimethylaniline to introduce the dimethylamino group at position 2, yielding 2-(dimethylamino)-6-methylpyrimidine-4-carboxylic acid derivatives.

Reaction Details and Optimization

| Step | Reagents/Conditions | Notes | Yield |

|---|---|---|---|

| Step A | 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidine-5-yl) acetate + chloroformate + alkali | Alkali: NaOH, KOH preferred; chloroformates include vinyl chloroformate | ~70% (isolated) |

| Step B | Product of Step A + N,N-dimethylaniline | Nucleophilic substitution to install dimethylamino group | High |

This method emphasizes controlling by-product formation (e.g., urea derivatives) by optimizing alkali type and molar ratios. The use of sodium methylate or ethylate as alkali was found beneficial for yield and purity. The process is scalable and suitable for industrial applications.

Comparative Analysis of Preparation Methods

| Feature | MBH Adduct Route | Alkylation/Amidation Route |

|---|---|---|

| Starting Materials | Aldehydes, propiolates/propiolamides | Substituted pyrimidine acetates |

| Key Intermediates | α-(hydroxymethyl)-iodoacrylates | Chloroformate esters intermediates |

| Catalysts/Reagents | MgI2, Dess-Martin periodinane | Alkali (NaOH, KOH), chloroformates |

| Functional Group Installation | Condensation with amidines/guanidines | Nucleophilic substitution with dimethylaniline |

| Reaction Conditions | Mild, moisture tolerant | Basic conditions, room temperature |

| Yield | Excellent | Moderate to high (~70%) |

| Scalability | Suitable for library synthesis | Suitable for industrial scale |

| By-product Control | Minimal, efficient | Requires alkali optimization |

Research Findings and Notes

- The MBH-based method allows modular synthesis of diverse pyrimidine derivatives with high regioselectivity and functional group tolerance.

- The alkylation/amidation method provides a practical route to the target compound with good yield and manageable side-products, suitable for scale-up.

- Both methods require careful control of reaction parameters such as temperature, pH, and reagent stoichiometry to optimize yields and purity.

- The choice of method depends on available starting materials, desired substitution patterns, and scale of synthesis.

Summary Table of Key Preparation Parameters

| Parameter | MBH Adduct Method | Alkylation/Amidation Method |

|---|---|---|

| Catalyst | MgI2 | None (alkali base used) |

| Oxidizing Agent | Dess-Martin periodinane | Not applicable |

| Reaction Temperature | Ambient to mild heating | Ambient |

| Reaction Time | Several hours per step | 15 hours (Step A), variable (Step B) |

| Solvent | Typically methanol, DCM | Methanol, aqueous solutions |

| Purification | Standard organic extraction, crystallization | Filtration, crystallization |

| Yield | High (often >80%) | Moderate (~70%) |

Q & A

Q. What are the key synthetic routes for preparing 2-(Dimethylamino)-6-methylpyrimidine-4-carboxylic acid?

The synthesis typically involves sequential functionalization of the pyrimidine ring:

- Step 1: Introduction of the methyl group at position 6 via alkylation or Friedel-Crafts acylation, using methyl iodide or acetyl chloride under basic conditions (e.g., NaH in THF) .

- Step 2: Installation of the dimethylamino group at position 2 through nucleophilic substitution. Dimethylamine is reacted with a halogenated precursor (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) in polar aprotic solvents like DMF at 60–80°C .

- Step 3: Carboxylic acid retention or oxidation. If starting from a methyl ester, hydrolysis with NaOH or LiOH in aqueous THF ensures carboxylate formation .

Key Characterization: Confirm structure via /-NMR (dimethylamino proton signals at δ 2.8–3.2 ppm), HPLC purity (>95%), and HRMS .

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR Spectroscopy: Assigns substituent positions (e.g., methyl at δ 2.4–2.6 ppm, dimethylamino protons as a singlet near δ 3.0 ppm) .

- Mass Spectrometry (HRMS): Validates molecular formula (e.g., , expected [M+H] = 196.1086) .

- FT-IR: Confirms carboxylic acid (O-H stretch ~2500–3000 cm, C=O ~1700 cm) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in enzyme inhibition studies?

Design analogs with systematic substituent variations and test bioactivity:

- Variations: Replace dimethylamino with diethylamino (bulkier) or pyrrolidino (cyclic) to assess steric/electronic effects .

- Assay Conditions: Use enzyme kinetics (e.g., IC) with purified targets (e.g., kinases) under standardized pH and temperature .

- Data Interpretation: Correlate substituent hydrophobicity (logP) with activity. For example, bulky groups may reduce solubility but enhance binding affinity .

Example SAR Table:

| Substituent at Position 2 | IC (μM) | logP |

|---|---|---|

| Dimethylamino | 15.2 | 1.2 |

| Diethylamino | 8.7 | 1.8 |

| Pyrrolidino | 22.4 | 0.9 |

Q. How to resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability or impurities. Mitigation strategies include:

- Purity Validation: Use HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) to confirm >98% purity .

- Assay Standardization: Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .

- Structural Confirmation: Re-examine crystallography or 2D-NMR (e.g., NOESY for spatial proximity of substituents) .

Q. What strategies optimize reaction yields for introducing the dimethylamino group?

- Solvent Selection: Use DMF or DMSO to stabilize transition states in nucleophilic substitution .

- Catalysis: Add KI (10 mol%) to facilitate halogen exchange in chloro precursors .

- Temperature Control: 80°C maximizes substitution efficiency without decomposing the carboxylic acid group .

- Design of Experiments (DoE): Vary solvent polarity, catalyst loading, and time to identify optimal conditions .

Q. How does the methyl group at position 6 influence reactivity in further derivatization?

The methyl group:

- Steric Effects: Hinders electrophilic substitution at adjacent positions (e.g., position 5) .

- Electronic Effects: Activates the pyrimidine ring for nucleophilic attack at position 2 via electron-donating resonance .

Example: Methyl at position 6 increases the rate of dimethylamino substitution by 1.5× compared to unsubstituted analogs .

Methodological Considerations

Q. How to design a stability study for this compound under physiological conditions?

- Conditions: Incubate in PBS (pH 7.4, 37°C) and simulate gastric fluid (pH 2.0, pepsin).

- Analysis: Monitor degradation via LC-MS at 0, 24, 48, and 72 hours. Identify major breakdown products (e.g., demethylation or decarboxylation) .

- Outcome: Half-life >24 hours in PBS suggests suitability for in vivo studies .

Q. What computational tools predict binding modes with biological targets?

- Docking Software: AutoDock Vina or Schrödinger Glide to model interactions (e.g., hydrogen bonding between carboxylic acid and kinase catalytic lysine) .

- MD Simulations: GROMACS for 100-ns trajectories to assess binding stability .

- Pharmacophore Mapping: Highlight essential features (e.g., dimethylamino as a cationic hinge binder) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.